4-(Phenoxymethyl)benzoic acid
CAS No.: 31719-76-3
Cat. No.: VC2420583
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31719-76-3 |
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Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 4-(phenoxymethyl)benzoic acid |
Standard InChI | InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) |
Standard InChI Key | GRBUVHSYBRTCIB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Properties and Identifiers
Structural Characteristics
The molecular structure of 4-(Phenoxymethyl)benzoic acid is characterized by a para-substituted benzoic acid moiety linked to a phenoxy group through a methylene bridge. This arrangement creates a molecule with distinct regions of polarity and hydrophobicity.
Physical and Chemical Properties
The following table summarizes the key properties of 4-(Phenoxymethyl)benzoic acid:
Property | Value |
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Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
CAS Number | 31719-76-3 |
IUPAC Name | 4-(phenoxymethyl)benzoic acid |
InChI | InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) |
InChI Key | GRBUVHSYBRTCIB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Comparative Analysis with Related Compounds
To better understand the properties of 4-(Phenoxymethyl)benzoic acid, it is valuable to compare it with structurally related compounds:
Compound | Molecular Formula | Key Structural Difference | CAS Number |
---|---|---|---|
4-(Phenoxymethyl)benzoic acid | C14H12O3 | Reference compound | 31719-76-3 |
4-Phenoxybenzoic acid | C13H10O3 | Lacks methylene bridge | 2215-77-2 |
4-[(4-Bromophenoxy)methyl]benzoic acid | C14H11BrO3 | Contains bromine on phenoxy ring | 364623-84-7 |
The methylene bridge in 4-(Phenoxymethyl)benzoic acid provides greater conformational flexibility compared to 4-Phenoxybenzoic acid, potentially affecting its binding interactions with biological targets .
Synthesis Methods and Approaches
Industrial Production Considerations
Based on information for structurally similar compounds, potential industrial approaches for 4-(Phenoxymethyl)benzoic acid production might include:
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Oxidation reactions using sodium hypochlorite as the oxidant
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Catalytic processes employing polyethylene glycol (PEG)-400
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Reactions starting from precursors like 4-phenoxyacetophenone
Chemical Reactivity Profile
Functional Group Reactivity
The reactivity of 4-(Phenoxymethyl)benzoic acid is primarily determined by its two key functional groups:
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Carboxylic Acid Group:
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Participates in typical carboxylic acid reactions (esterification, amidation)
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Can be reduced to alcohols or activated for further transformations
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Influences solubility and acidic properties
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Phenoxy Moiety:
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Relatively stable ether linkage
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Aromatic rings can undergo electrophilic substitution reactions
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Contributes to the compound's hydrophobic character
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Reaction Mechanisms
The compound's reactivity is influenced by both electronic and steric factors:
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The carboxylic acid exhibits typical acidic properties with pKa values similar to other benzoic acids
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The phenoxymethyl group provides a site for potential functionalization
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The methylene bridge introduces flexibility that can influence reaction outcomes
Biological Activity and Applications
Enzyme Interactions
Benzoic acid derivatives with structural similarities to 4-(Phenoxymethyl)benzoic acid have demonstrated interactions with various enzymes, including:
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Bacterial DNA gyrase, an enzyme essential for DNA replication
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Dihydrofolate reductase (DHFR) from various organisms
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Enzymes involved in bacterial cell wall synthesis
Such interactions suggest potential applications in antimicrobial research and drug development.
Structure-Activity Relationships
The specific arrangement of functional groups in 4-(Phenoxymethyl)benzoic acid is likely to influence its biological activity. Key structure-activity considerations include:
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The carboxylic acid group provides a point for hydrogen bonding with biological targets
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The phenoxy moiety offers hydrophobic interactions
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The methylene bridge introduces conformational flexibility that may affect binding modes
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Modifications to the aromatic rings can significantly alter biological activity profiles
Research Applications
Synthetic Organic Chemistry
In synthetic chemistry, 4-(Phenoxymethyl)benzoic acid serves valuable roles:
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As an intermediate in multi-step syntheses
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As a building block for more complex molecules
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As a model compound for studying selective functionalization strategies
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In the development of new synthetic methodologies
Medicinal Chemistry Applications
The compound's structural features make it relevant to medicinal chemistry:
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As a scaffold for developing potential enzyme inhibitors
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In structure-activity relationship studies
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As a precursor for biologically active compounds
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In drug discovery programs targeting infectious diseases
Material Science Considerations
Potential applications in material science include:
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Development of functional polymers
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Creation of specialty materials with specific properties
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Preparation of surfaces with particular characteristics
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Contributions to sustainable materials research
Current Research Directions
Synthetic Methodology Development
Current research involving 4-(Phenoxymethyl)benzoic acid and related compounds focuses on:
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Development of more efficient synthetic routes
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Green chemistry approaches to its preparation
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Catalyst optimization for key transformation steps
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Scaling strategies for larger production volumes
Biological Activity Exploration
Research into the biological activity of compounds in this structural class investigates:
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Antimicrobial potential against resistant strains
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Structure-activity relationships for optimizing activity
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Mechanistic studies of enzyme inhibition
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Potential applications against parasitic infections
Analytical Considerations
Identification Methods
4-(Phenoxymethyl)benzoic acid can be identified and characterized using various analytical techniques:
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Spectroscopic Methods:
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NMR spectroscopy (1H and 13C)
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Infrared spectroscopy (characteristic C=O and C-O stretching)
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Mass spectrometry
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Chromatographic Techniques:
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High-performance liquid chromatography (HPLC)
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Gas chromatography (usually after derivatization)
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Thin-layer chromatography (TLC)
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